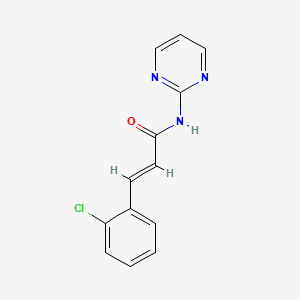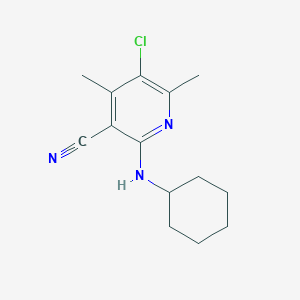
5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile: is a chemical compound with a unique structure that includes a pyridine ring substituted with chloro, cyclohexylamino, dimethyl, and carbonitrile groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable pyridine precursor, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The dimethyl groups are then added via alkylation reactions, and the carbonitrile group is introduced through a cyanation reaction. Each step requires specific reagents and conditions, such as the use of chlorinating agents, alkylating agents, and cyanating agents under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines or other reduced forms of the carbonitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug discovery and development.
Medicine: Pharmaceutical research explores the therapeutic potential of this compound and its derivatives. They are investigated for their efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the agrochemical industry, this compound is evaluated for its potential as a pesticide or herbicide. Its chemical properties make it suitable for formulations that target specific pests or weeds.
作用机制
The mechanism of action of 5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels. The compound’s structure allows it to fit into the active sites of these proteins, inhibiting their function and leading to therapeutic effects.
相似化合物的比较
5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: These compounds share the chloro and substituted amino groups but differ in the core structure, which is a benzo[d]thiazole instead of a pyridine ring.
5-Chloro-2-(naphthalenylvinyl)benzoxazols: These compounds have a similar chloro substitution but feature a benzoxazole core and naphthalenylvinyl group.
Uniqueness: 5-Chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse research fields highlight its significance compared to similar compounds.
属性
IUPAC Name |
5-chloro-2-(cyclohexylamino)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-9-12(8-16)14(17-10(2)13(9)15)18-11-6-4-3-5-7-11/h11H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQRZNYZZVNBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)NC2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5830201.png)

![1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzotriazole](/img/structure/B5830225.png)
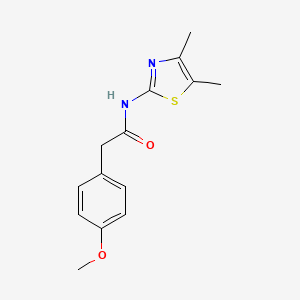
![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![4-[(1,1,3,3-tetramethylbutyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5830249.png)
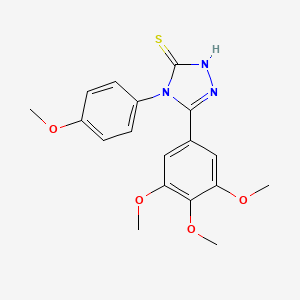
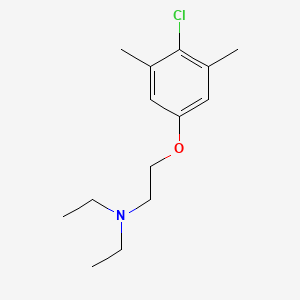

![4-Methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one](/img/structure/B5830293.png)
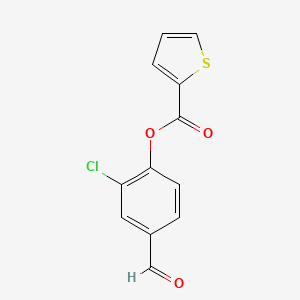
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
